Cas no 573678-04-3 (N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine)

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine is a quinazoline-based compound featuring trifluoromethyl substituents on both the phenyl and pyridinyl moieties. This structural configuration enhances its electronic and steric properties, making it a promising candidate for applications in medicinal chemistry and material science. The presence of multiple trifluoromethyl groups improves metabolic stability and lipophilicity, which can be advantageous in drug design. Additionally, the compound's rigid aromatic framework may facilitate interactions with biological targets, such as kinases or receptors. Its synthetic versatility allows for further derivatization, enabling tailored modifications for specific research or industrial applications. This compound is primarily of interest in pharmaceutical development and advanced organic synthesis.
N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine structure
573678-04-3 structure
Product name:N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine
CAS No:573678-04-3
MF:C21H12F6N4
MW:434.337204933167
CID:5146751
PubChem ID:11247522

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine Chemical and Physical Properties

Names and Identifiers

    • K3S4K8ACHE
    • N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine
    • N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-amine
    • (4-(Trifluoromethyl)phenyl)-(7-(3-(trifluoromethyl)pyridin-2-yl)quinazolin-4-yl)amine
    • 4-((4-(Trifluoromethyl)phenyl)amino)-7-(3-(trifluoromethyl)pyridin-2-yl)quinazoline
    • 4-Quinazolinamine, N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)-2-pyridinyl)-
    • N-(4-(trifluoromethyl)phenyl)-7
    • 4-Quinazolinamine, N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-
    • NGD 8243
    • NGD8243
    • NGD-8243
    • VTANGSDRFFLTSQ-UHFFFAOYSA-N
    • BDBM50191726
    • UNII-K3S4K8ACHE
    • MK-2295-005
    • SCHEMBL2730820
    • 573678-04-3
    • AKOS015993894
    • BRD-K43316319-001-01-8
    • (4-Trifluoromethylphenyl)-[7-(3-trifluoromethylpyridin-2-yl)-quinazolin-4-yl]amine
    • Q27281913
    • N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)quinazolin-4-amine
    • GLXC-20294
    • BC-0200
    • DB-144092
    • CHEMBL214796
    • Inchi: 1S/C21H12F6N4/c22-20(23,24)13-4-6-14(7-5-13)31-19-15-8-3-12(10-17(15)29-11-30-19)18-16(21(25,26)27)2-1-9-28-18/h1-11H,(H,29,30,31)
    • InChI Key: VTANGSDRFFLTSQ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CN=C1C1C=CC2=C(N=CN=C2C=1)NC1C=CC(C(F)(F)F)=CC=1)(F)F

Computed Properties

  • Exact Mass: 434.09661537g/mol
  • Monoisotopic Mass: 434.09661537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 3
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 50.7

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9818-200 mg
NGD-8243
573678-04-3 98%
200mg
¥26654.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9818-100 mg
NGD-8243
573678-04-3 98%
100MG
¥17769.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9818-5 mg
NGD-8243
573678-04-3 98%
5mg
¥2925.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9818-100mg
NGD-8243
573678-04-3 90%
100mg
¥ 17769 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9818-50mg
NGD-8243
573678-04-3 90%
50mg
¥ 11847 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9818-200mg
NGD-8243
573678-04-3 90%
200mg
¥ 26654 2023-09-07
Ambeed
A943991-50mg
N-[4-(Trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-amine
573678-04-3 90%
50mg
$1149.0 2025-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9818-1 mg
NGD-8243
573678-04-3 98%
1mg
¥1300.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9818-25mg
NGD-8243
573678-04-3 90%
25mg
¥ 7897 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9818-1mg
NGD-8243
573678-04-3 90%
1mg
¥ 1300 2023-09-07

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine Related Literature

Additional information on N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine

N-[4-(Trifluoromethyl)phenyl]-7-[3-(Trifluoromethyl)-2-pyridinyl]-4-Quinazolinamine: A Comprehensive Overview

The compound CAS No. 573678-04-3, also known as N-[4-(Trifluoromethyl)phenyl]-7-[3-(Trifluoromethyl)-2-pyridinyl]-4-Quinazolinamine, represents a significant advancement in the field of heterocyclic chemistry and drug discovery. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various therapeutic areas. The molecule's structure incorporates a quinazolinamine core, which is a well-known scaffold in medicinal chemistry, along with trifluoromethyl substituents that enhance its pharmacological properties.

Recent studies have highlighted the importance of quinazolinamine derivatives in targeting various disease states, including cancer and inflammatory disorders. The presence of trifluoromethyl groups at specific positions on the molecule not only increases its lipophilicity but also enhances its stability, making it a promising candidate for drug development. Researchers have demonstrated that this compound exhibits potent anti-proliferative activity against several cancer cell lines, suggesting its potential as an anti-cancer agent.

One of the most notable aspects of N-[4-(Trifluoromethyl)phenyl]-7-[3-(Trifluoromethyl)-2-pyridinyl]-4-Quinazolinamine is its ability to modulate key signaling pathways involved in cellular proliferation and apoptosis. For instance, studies have shown that this compound can inhibit the activity of certain kinases, which are critical for cancer cell growth and survival. This mechanism of action aligns with the growing trend in oncology research to develop targeted therapies that minimize off-target effects and improve patient outcomes.

In addition to its therapeutic potential, this compound has also been explored for its anti-inflammatory properties. Preclinical data indicate that it can suppress the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The trifluoromethyl substituents play a crucial role in modulating these activities by enhancing the molecule's bioavailability and reducing its susceptibility to metabolic degradation.

The synthesis of CAS No. 573678-04-3 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both preclinical and clinical studies. The use of trifluoromethylation reagents has been particularly challenging but has been successfully addressed through innovative approaches.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and MS. These analyses confirm the molecular structure and purity of the compound, which are essential for ensuring the reliability of subsequent biological studies. Furthermore, computational modeling has been employed to predict the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), providing valuable insights into its potential as a drug candidate.

Looking ahead, the development of N-[4-(Trifluoromethyl)phenyl]-7-[3-(Trifluoromethyl)-2-pyridinyl]-4-Quinazolinamine represents a promising avenue for addressing unmet medical needs. Its unique combination of structural features and biological activities positions it as a leading candidate in ongoing research efforts to develop novel therapeutic agents. As further studies continue to elucidate its mechanisms of action and optimize its pharmacological profile, this compound holds great promise for advancing the field of medicinal chemistry and improving patient care.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:573678-04-3)N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine
A1242432
Purity:99%/99%/99%/99%
Quantity:5mg/10mg/25mg/50mg
Price ($):324/479/762/1034